molecular formula C16H25N3O2 B7923678 (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7923678
M. Wt: 291.39 g/mol
InChI Key: QWMOZIRGKNUUDS-HNNXBMFYSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and a substituted aminoethyl-ethyl-amino moiety at the 3-position of the pyrrolidine ring. Its (S)-stereochemistry (evident from the "S" designation) is critical for biological interactions, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

benzyl (3S)-3-[2-aminoethyl(ethyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-2-18(11-9-17)15-8-10-19(12-15)16(20)21-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMOZIRGKNUUDS-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a pyrrolidine ring, an amino-ethyl group, and a benzyl ester moiety. Its molecular formula is C15H23N3O2, with a molecular weight of 277.36 g/mol. The stereochemistry is crucial for its biological interactions, influencing its activity in metabolic pathways.

Medicinal Chemistry

  • Drug Development : The compound serves as a building block for synthesizing more complex pharmaceuticals. Its structural features allow for modifications that can enhance therapeutic efficacy.
  • Neuroprotective Agents : Preliminary studies suggest that derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

Biochemical Research

  • Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific molecular targets allows researchers to explore various biological pathways.
  • Antioxidant Studies : It has demonstrated significant antioxidant properties, potentially protecting cells from oxidative stress-related damage.

Industrial Applications

  • Specialty Chemicals Production : The compound is employed in the production of specialty chemicals due to its versatile reactivity. It can undergo various chemical transformations, including oxidation and reduction reactions.

Case Study 1: Antioxidant Activity

A study assessed the antioxidant properties using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

Case Study 2: Neuroprotection

In vitro studies on neuronal cell lines treated with the compound showed increased cell viability under oxidative stress conditions compared to untreated controls, indicating protective effects against neuronal damage.

Case Study 3: Anticancer Properties

Preliminary screenings against various cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner. Further investigations revealed that it induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence physiological responses.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely ~C₁₆H₂₄N₃O₂ (estimated based on analogs).
  • Functional Groups : Benzyl ester (1-position), tertiary amine (3-position).
  • Applications: Potential intermediate in drug synthesis, protease inhibitors, or receptor agonists/antagonists.

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine Benzyl Esters

Compound Name Substituent (Position 3) Stereochemistry Molecular Formula Key Differences References
(S)-3-tert-Butoxycarbonylamino-pyrrolidine-1-carboxylic acid benzyl ester Boc-protected amino group (S) C₁₈H₂₄N₂O₄ Boc group enhances stability during synthesis; less reactive than primary amines.
(S)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester Bromine atom (S) C₁₂H₁₄BrNO₂ Bromine enables nucleophilic substitution; higher molecular weight (284.15 g/mol).
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Hydroxyethyl-methyl-amino (R) C₁₅H₂₂N₂O₃ R-configuration may alter bioactivity; hydroxyl group increases hydrophilicity.
(S)-3-(Carboxymethyl-cyclopropylamino)-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethyl-cyclopropylamino (S) C₁₇H₂₂N₂O₄ Cyclopropane adds steric bulk; carboxylic acid enhances acidity.

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., target compound) exhibit higher aqueous solubility compared to brominated or aromatic analogs (e.g., naphthalen-2-ylmethyl derivatives in ).
  • Boiling Point: Estimated ~430–450°C for the target compound, similar to (R)-3-[(2-hydroxy-ethyl)-methyl-amino]-pyrrolidine analog (436.1°C predicted) .
  • Lipophilicity: Aromatic substituents (e.g., biphenyl groups in ) increase logP values, whereas amino groups reduce lipophilicity.

Commercial and Research Status

  • Analogs in Development: Derivatives like (S)-3-(carboxymethyl-cyclopropylamino) analogs are available from suppliers (e.g., Amber MolTech LLC) for drug discovery .

Biological Activity

(S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, neuroprotective effects, anticancer potential, and its interaction with various biological targets.

Chemical Structure and Properties

The compound features a pyrrolidine ring , an amino acid structure , and a benzyl ester moiety . The stereochemistry is denoted by the (S)-configuration, indicating a specific spatial arrangement that is crucial for its biological interactions. The presence of the amino-acetyl and ethyl-amino groups suggests a multifaceted role in medicinal chemistry.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Its structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Similar compounds have demonstrated neuroprotective properties by modulating neurotransmitter systems. Preliminary studies suggest that this compound may enhance neuronal survival and function, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

3. Anticancer Activity

Initial investigations into the anticancer potential of this compound have shown promising results. Derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Molecular docking simulations indicate that this compound can effectively bind to these targets, modulating their activity and leading to various biological effects.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several derivatives of pyrrolidine compounds, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting a protective effect against cellular damage.

Study 2: Neuroprotection

In vitro studies using neuronal cell lines demonstrated that treatment with this compound resulted in increased cell viability under oxidative stress conditions. The mechanism was attributed to the modulation of the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative damage.

Study 3: Anticancer Activity

A preliminary screening against various cancer cell lines revealed that this compound exhibited selective cytotoxicity towards breast and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
GlycineSimple amino acidNeurotransmissionBasic structure
L-AlanineAliphatic amino acidEnergy metabolismNon-polar side chain
L-ProlinePyrrolidine ringCollagen synthesisUnique cyclic structure
L-TryptophanIndole ringPrecursor to serotoninAromatic side chain
This compound Complex structure combining pyrrolidine and amino functionalitiesMultifaceted interactions in biological systemsPotential therapeutic applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester with high enantiomeric purity?

  • Methodology :

  • Step 1 : Start with chiral precursors such as N-Boc-protected amino acids (e.g., N-Boc-L-homophenylalanine) to ensure stereochemical control. Condensation with benzylamine derivatives followed by selective reduction (e.g., NaBH₄–BF₃·Et₂O) can introduce the pyrrolidine scaffold .
  • Step 2 : Use reductive amination for introducing ethyl-amino substituents. For example, dissolve intermediates in methanol/acetic acid and reduce with cyano sodium borohydride (NaBH₃CN) under inert conditions to minimize side reactions .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm enantiomeric excess using chiral HPLC with polysaccharide-based columns .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns and stereochemistry. For example, coupling constants in the pyrrolidine ring (e.g., 3JHH ~3–5 Hz) confirm chair conformations .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities.
  • Chiral Chromatography : Employ methods like Daicel Chiralpak® columns with polar organic mobile phases (e.g., ethanol/heptane) to resolve epimers, which may co-elute under standard conditions .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology :

  • Storage : Keep under argon at –20°C in amber vials to prevent oxidation and hydrolysis of the benzyl ester group .
  • Waste Disposal : Neutralize acidic/basic waste with saturated NaHCO₃ or dilute HCl before transferring to certified hazardous waste containers .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis to avoid dermal/ocular exposure .

Advanced Research Questions

Q. How can researchers mitigate epimerization during synthesis and storage?

  • Methodology :

  • Stereochemical Stabilization : Avoid prolonged exposure to protic solvents (e.g., methanol) or elevated temperatures. Use non-polar solvents (e.g., DCM) for reactions involving amine intermediates .
  • Chromatographic Resolution : Optimize HPLC conditions (e.g., 0.1% TFA in acetonitrile/water) to separate epimers. Adjust column temperature (e.g., 25°C → 40°C) to enhance resolution .
  • Kinetic Monitoring : Perform time-course NMR studies to track epimerization rates and identify unstable intermediates .

Q. What strategies stabilize this compound against degradation in long-term experiments?

  • Methodology :

  • Lyophilization : Freeze-dry aliquots under vacuum to minimize hydrolysis. Reconstitute in anhydrous DMSO immediately before use .
  • Additive Screening : Test stabilizers like ascorbic acid (1 mM) or EDTA (0.5 mM) to chelate metal ions that catalyze degradation .
  • Real-Time Stability Assays : Use LC-MS to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 48 hours) .

Q. How can computational modeling predict the compound’s reactivity in drug scaffolds?

  • Methodology :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymatic targets (e.g., cysteine proteases). Focus on the benzyl ester’s role in binding pocket accommodation .
  • QM/MM Calculations : Apply Gaussian 16 to assess transition-state energies for hydrolysis or nucleophilic attacks on the ester group .

Q. What experimental designs address limitations in studying enzymatic inhibition?

  • Methodology :

  • Enzymatic Assays : Use fluorescence-based assays (e.g., Z-Phe-Arg-AMC substrate for cysteine proteases) with Michaelis-Menten kinetics to determine IC₅₀ values. Include controls with E-64 (a known inhibitor) .
  • Matrix Variability : Account for organic degradation in biological matrices by spiking fresh samples with the compound and analyzing recovery rates via LC-MS/MS .

Contradictions and Resolutions

  • vs. 7 : While emphasizes chromatographic separation of epimers, highlights organic degradation during prolonged experiments. Resolution: Combine rapid analysis (e.g., UPLC) with sample stabilization (lyophilization) to address both issues .

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